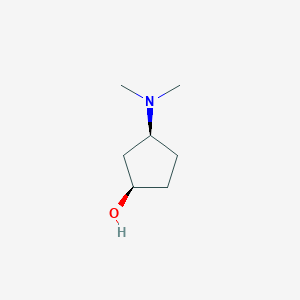
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine is an organic compound that features a tetrahydrofuran ring attached to a propane-1,2-diamine moiety. This compound is of interest due to its unique structure, which combines the properties of both tetrahydrofuran and diamine groups, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine typically involves the reaction of tetrahydrofuran-2-carboxylic acid or its derivatives with propane-1,2-diamine under specific conditions. The reaction is usually carried out in an aprotic solvent with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and other interactions, while the diamine moiety can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N1-Benzyl-N1-((trimethylsilyl)methyl)propane-1,2-diamine: This compound has a similar structure but with a benzyl and trimethylsilyl group instead of the tetrahydrofuran ring.
N1-Phenylbenzene-1,2-diamine: This compound features a phenyl group attached to the diamine moiety.
Uniqueness
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both the reactivity of the diamine and the stability of the tetrahydrofuran ring are advantageous .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-N-(oxolan-2-ylmethyl)propane-1,2-diamine |
InChI |
InChI=1S/C8H18N2O/c1-7(9)5-10-6-8-3-2-4-11-8/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
JRMDGKQJXBGKGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1CCCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


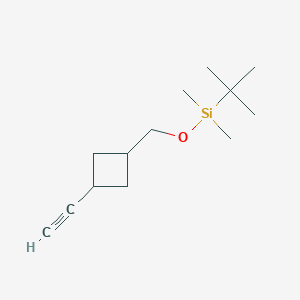
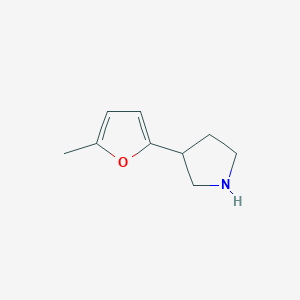
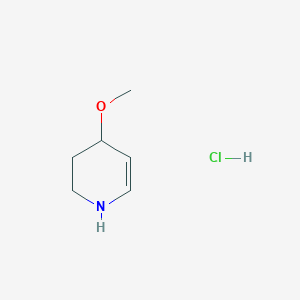
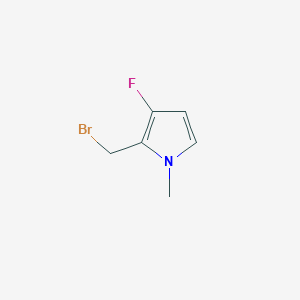
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
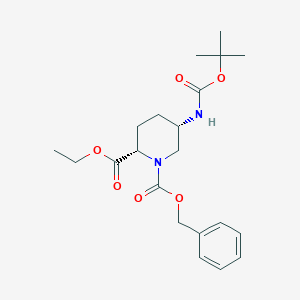
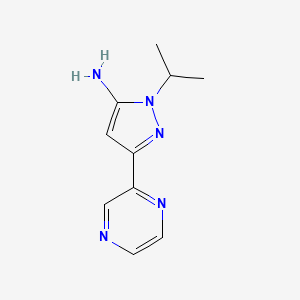
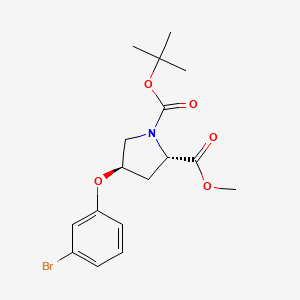
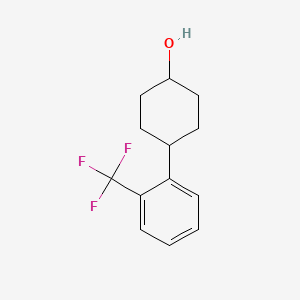
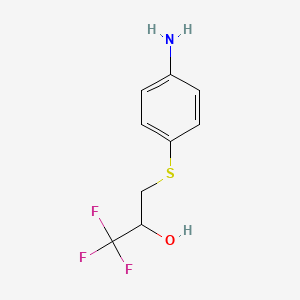
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
